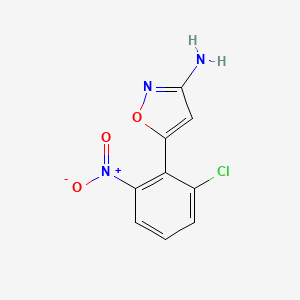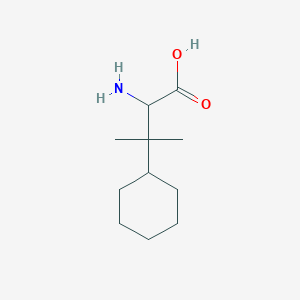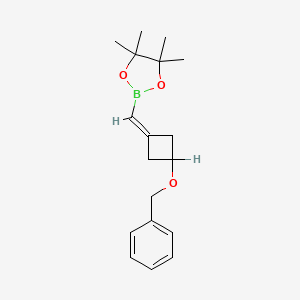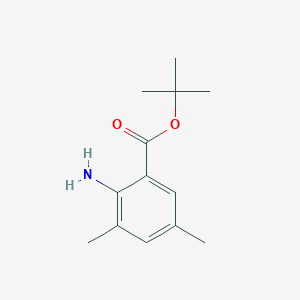
(1-Ethoxy-2-iodoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxy-2-iodoethyl)benzene is an organic compound with the molecular formula C10H13IO It is a halogenated hydrocarbon that contains an ethoxy group and an iodine atom attached to an ethylbenzene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Ethoxy-2-iodoethyl)benzene can be synthesized through several methods. One common approach involves the reaction of ethylbenzene with iodine and an ethoxy group under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as ethanol or ether to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxy-2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form ethylbenzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of ethoxyethylbenzene derivatives.
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of ethylbenzene.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxy-2-iodoethyl)benzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (1-Ethoxy-2-iodoethyl)benzene involves its interaction with molecular targets through its functional groups. The ethoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Iodoethyl)benzene: Similar structure but lacks the ethoxy group.
(1-Ethoxy-2-chloroethyl)benzene: Contains a chlorine atom instead of iodine.
(1-Ethoxy-2-bromoethyl)benzene: Contains a bromine atom instead of iodine.
Uniqueness
(1-Ethoxy-2-iodoethyl)benzene is unique due to the presence of both an ethoxy group and an iodine atom, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
52763-02-7 |
|---|---|
Molekularformel |
C10H13IO |
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
(1-ethoxy-2-iodoethyl)benzene |
InChI |
InChI=1S/C10H13IO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
WCJUYZQFCWIIQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CI)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


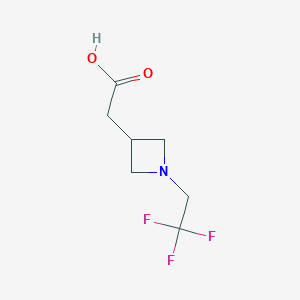
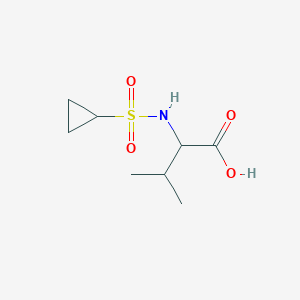

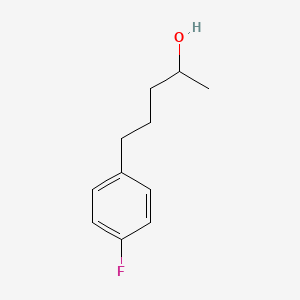
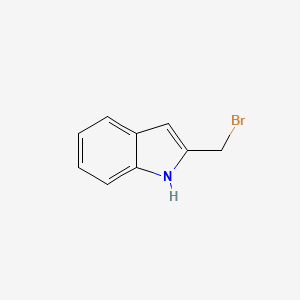
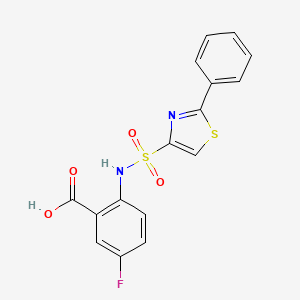
![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
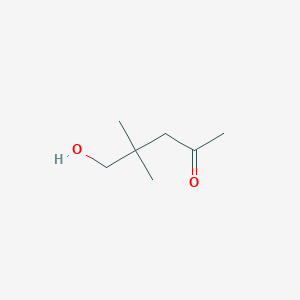
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)

